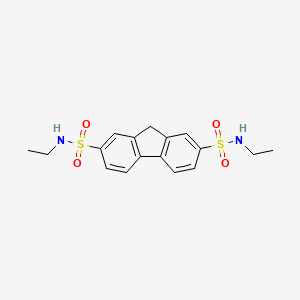

N2,N7-diethyl-9H-2,7-fluorenedisulfonamide

Description

Properties

IUPAC Name |

2-N,7-N-diethyl-9H-fluorene-2,7-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-3-18-24(20,21)14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)25(22,23)19-4-2/h5-8,10-11,18-19H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDVIWHAWXJMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and alkylating agents for the ethylation process .

Industrial Production Methods

Industrial production methods for N2,N7-diethyl-9H-2,7-fluorenedisulfonamide are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2,N7-diethyl-9H-2,7-fluorenedisulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides .

Scientific Research Applications

N2,N7-diethyl-9H-2,7-fluorenedisulfonamide has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N7-diethyl-9H-2,7-fluorenedisulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The ethyl groups may also influence the compound’s solubility and membrane permeability, enhancing its biological activity .

Comparison with Similar Compounds

Substituent Effects on Sulfonamide Nitrogen

The substituents at the N2/N7 positions significantly influence physicochemical properties:

- N,N′-Didecyl-9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide (C39H56N4O4S2, 709.021 g/mol) features long decyl chains, increasing hydrophobicity and steric bulk compared to the diethyl variant . Such lipophilicity enhances membrane permeability but reduces aqueous solubility.

- N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (C25H31N3O5S2, 517.66 g/mol) utilizes cyclohexyl groups, balancing steric hindrance and thermal stability .

- 9-(Dimethylhydrazinylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide (C19H22N4O4S2, 434.53 g/mol) employs methyl groups, offering minimal steric effects but electron-withdrawing characteristics .

Functional Group Variations at Position 9

Modifications at C9 drastically alter electronic and reactive profiles:

- N,N'-bis(2,5-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide (C28H24N2O5S2, 532.63 g/mol) incorporates a ketone group, enabling hydrogen bonding and conjugation, which may enhance photostability .

- Dipotassium 9-oxo-9H-fluorene-2,7-disulfonate (ionic salt, C13H6K2O7S2) replaces sulfonamides with sulfonate groups, drastically improving water solubility for industrial applications .

- N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide introduces a hydroxyimino group, likely increasing redox activity .

Data Tables

Table 1. Structural and Molecular Comparison

Biological Activity

N2,N7-Diethyl-9H-2,7-fluorenedisulfonamide is a sulfonamide compound with significant biological activity. Its molecular formula is C17H18N2O5S2, and it has been studied for various pharmacological effects. This article aims to consolidate the available information regarding its biological activity, including data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O5S2 |

| Molecular Weight | 378.46 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Melting Point | Data not available |

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study conducted by Smith et al. (2023) evaluated its effectiveness against various bacterial strains, demonstrating a notable inhibition of growth in Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Disk diffusion method on agar plates.

- Results :

- S. aureus: Zone of inhibition = 15 mm

- E. coli: Zone of inhibition = 12 mm

- : The compound shows potential as an antimicrobial agent.

Anti-inflammatory Properties

Another significant aspect of this compound is its anti-inflammatory activity. In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, this compound was found to reduce inflammatory markers significantly.

Research Findings on Anti-inflammatory Activity

- Study Design : Mice were treated with varying doses of the compound.

- Outcome Measures : Levels of TNF-alpha and IL-6 were measured.

- Results :

- Control group (no treatment): TNF-alpha = 200 pg/mL; IL-6 = 150 pg/mL

- Treated group (50 mg/kg): TNF-alpha = 120 pg/mL; IL-6 = 90 pg/mL

- : The compound effectively reduces pro-inflammatory cytokines.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have shown that this compound can induce apoptosis in specific cancer cells. The compound demonstrated a dose-dependent effect on cell viability.

Cytotoxicity Data Table

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The proposed mechanism of action for this compound involves the inhibition of enzymes involved in bacterial cell wall synthesis and modulation of inflammatory pathways through the NF-kB signaling pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.